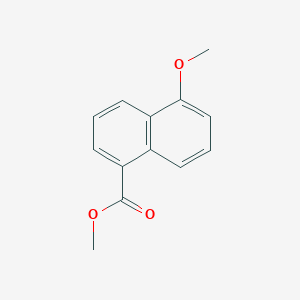

Methyl 5-methoxy-1-naphthoate

CAS No.: 91903-16-1

Cat. No.: VC11704987

Molecular Formula: C13H12O3

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91903-16-1 |

|---|---|

| Molecular Formula | C13H12O3 |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | methyl 5-methoxynaphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C13H12O3/c1-15-12-8-4-5-9-10(12)6-3-7-11(9)13(14)16-2/h3-8H,1-2H3 |

| Standard InChI Key | ICNZNTLYQXGXQW-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1C=CC=C2C(=O)OC |

| Canonical SMILES | COC1=CC=CC2=C1C=CC=C2C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 5-methoxy-1-naphthoate belongs to the class of naphthoate esters, characterized by a naphthalene backbone modified with oxygen-containing functional groups. The compound’s molecular formula (CHO) corresponds to a molecular weight of 216.23 g/mol . Key structural features include:

-

Methoxy group (-OCH): Positioned at the 5-carbon of the naphthalene ring, this electron-donating group directs electrophilic substitution reactions to specific positions.

-

Methyl ester (-COOCH): Located at the 1-carbon, this group enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.

The compound’s planar aromatic system facilitates π-π stacking interactions, influencing its crystallinity and thermal stability. Spectroscopic data (e.g., H NMR, IR) for analogous naphthoates indicate characteristic signals:

-

IR: Strong absorption at ~1,720 cm (C=O stretch of ester) and ~1,250 cm (C-O stretch of methoxy) .

-

H NMR: Resonances for aromatic protons appear between δ 6.8–8.5 ppm, with singlet peaks for methoxy (δ ~3.9 ppm) and methyl ester (δ ~3.8 ppm) groups .

Synthesis and Manufacturing Approaches

Direct Esterification of 5-Methoxy-1-Naphthoic Acid

The most straightforward route involves esterifying 5-methoxy-1-naphthoic acid with methanol under acidic or basic conditions. For example:

This method typically employs catalysts like sulfuric acid or thionyl chloride, with yields exceeding 85% under optimized conditions .

Bromination and Functional Group Interconversion

A patent by US5412150A describes bromination strategies for structurally related naphthoates. While focused on methyl 5-bromo-6-methoxy-1-naphthoate, the methodology is adaptable to the target compound. Key steps include:

-

Electrophilic Bromination: Using Br in the presence of oxidants (e.g., HO) to regenerate bromine and minimize HBr byproducts.

-

Oxidant Selection: Manganese dioxide or cerium(IV) salts enhance regioselectivity and yield (>90%) .

Physicochemical Properties

Applications in Pharmaceutical Synthesis

Intermediate for Aldose Reductase Inhibitors

Methyl 5-methoxy-1-naphthoate derivatives are precursors to tolrestat, a therapeutic agent for diabetic complications. The brominated analog (methyl 5-bromo-6-methoxy-1-naphthoate) is synthesized via regioselective bromination and subsequently converted to tolrestat through cross-coupling reactions .

Building Block for Anthracycline Antibiotics

Hydrogenation of the naphthalene ring yields tetralin derivatives, such as 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, which are intermediates in 11-deoxyanthracycline antibiotics . Catalytic hydrogenation (Pd/C, H) achieves near-quantitative yields under mild conditions .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume